molecular formula C23H17N3O5 B4991542 (5E)-5-{2-[(3-nitrobenzyl)oxy]benzylidene}-3-phenylimidazolidine-2,4-dione

(5E)-5-{2-[(3-nitrobenzyl)oxy]benzylidene}-3-phenylimidazolidine-2,4-dione

Cat. No.: B4991542
M. Wt: 415.4 g/mol
InChI Key: RSWVOIKCPMJMAU-XSFVSMFZSA-N
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Description

(5E)-5-{2-[(3-nitrobenzyl)oxy]benzylidene}-3-phenylimidazolidine-2,4-dione is a complex organic compound characterized by its unique structure, which includes a nitrobenzyl group, a benzylidene group, and an imidazolidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{2-[(3-nitrobenzyl)oxy]benzylidene}-3-phenylimidazolidine-2,4-dione typically involves a multi-step process. One common method starts with the preparation of the imidazolidine-2,4-dione core, followed by the introduction of the benzylidene and nitrobenzyl groups through condensation reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced techniques such as catalytic oxidation and response surface methodology can further enhance the production process, ensuring consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{2-[(3-nitrobenzyl)oxy]benzylidene}-3-phenylimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form different derivatives.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The benzylidene group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups to the benzylidene moiety .

Scientific Research Applications

(5E)-5-{2-[(3-nitrobenzyl)oxy]benzylidene}-3-phenylimidazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (5E)-5-{2-[(3-nitrobenzyl)oxy]benzylidene}-3-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The nitrobenzyl group can undergo redox reactions, generating reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (5E)-5-{2-[(3-nitrobenzyl)oxy]benzylidene}-3-phenylimidazolidine-2,4-dione lies in its combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo diverse chemical reactions and its potential in various research fields make it a compound of significant interest.

Properties

IUPAC Name

(5E)-5-[[2-[(3-nitrophenyl)methoxy]phenyl]methylidene]-3-phenylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O5/c27-22-20(24-23(28)25(22)18-9-2-1-3-10-18)14-17-8-4-5-12-21(17)31-15-16-7-6-11-19(13-16)26(29)30/h1-14H,15H2,(H,24,28)/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSWVOIKCPMJMAU-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3OCC4=CC(=CC=C4)[N+](=O)[O-])NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CC=C3OCC4=CC(=CC=C4)[N+](=O)[O-])/NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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